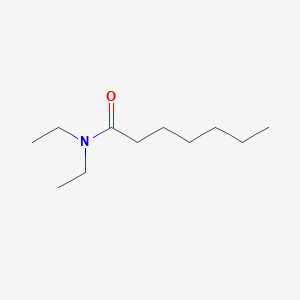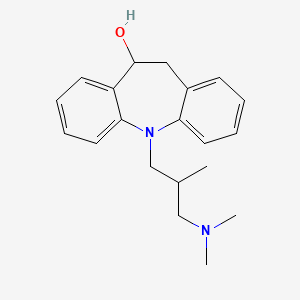
10-HydroxytrImipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-HydroxytrImipramine is a metabolite of trimipramine, a tricyclic antidepressant used primarily for the treatment of depression. This compound is known for its role in the metabolic pathway of trimipramine and has been studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-HydroxytrImipramine typically involves the hydroxylation of trimipramine. This process can be achieved through various chemical reactions, including the use of oxidizing agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective hydroxylation at the desired position on the trimipramine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 10-HydroxytrImipramine undergoes various chemical reactions, including:
Oxidation: Conversion to 10-oxotrimipramine.
Reduction: Conversion back to trimipramine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Often metal-based catalysts like palladium or platinum.
Major Products:
10-Oxotrimipramine: Formed through oxidation.
Trimipramine: Formed through reduction.
Scientific Research Applications
10-HydroxytrImipramine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of trimipramine.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 10-HydroxytrImipramine involves its interaction with various molecular targets in the body. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, trimipramine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects . Additionally, this compound interacts with various receptors, including histamine and adrenergic receptors, which may contribute to its pharmacological profile .
Comparison with Similar Compounds
Trimipramine: The parent compound, used as an antidepressant.
Desmethyltrimipramine: Another metabolite of trimipramine with similar pharmacological properties.
2-Hydroxytrimipramine: A hydroxylated metabolite with distinct chemical properties.
Uniqueness: 10-HydroxytrImipramine is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties compared to other metabolites. Its ability to inhibit neurotransmitter reuptake and interact with various receptors makes it a compound of interest in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-18-10-6-4-8-16(18)12-20(23)17-9-5-7-11-19(17)22/h4-11,15,20,23H,12-14H2,1-3H3 |
InChI Key |
PBUTZRBWGXMKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CC(C3=CC=CC=C31)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
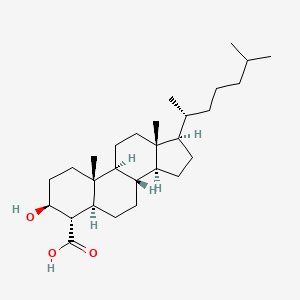
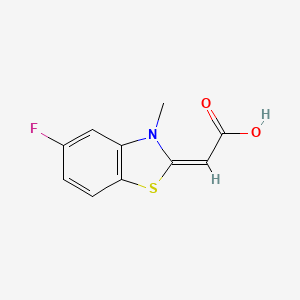
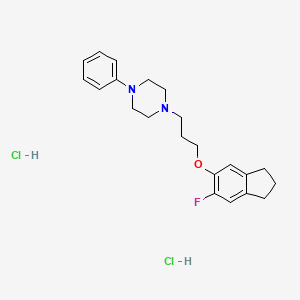
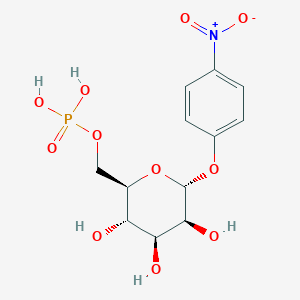
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
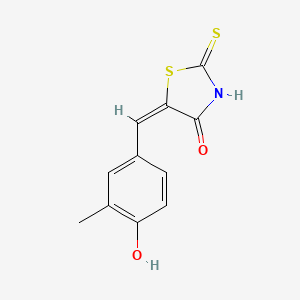
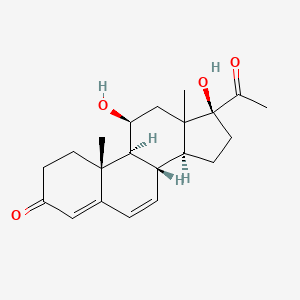
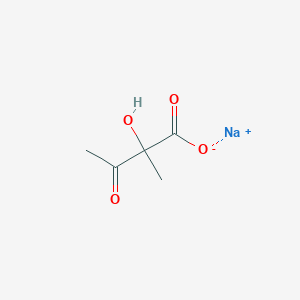
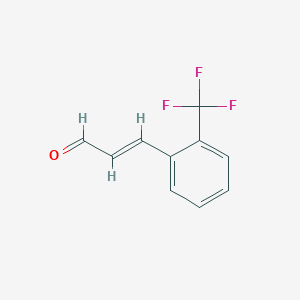
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
